CL097 (hydrochloride)

Catalog No.
S11225365
CAS No.
M.F
C13H15ClN4O
M. Wt
278.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CL097 (hydrochloride)

Product Name

CL097 (hydrochloride)

IUPAC Name

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

InChI

InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H

InChI Key

KTOHDRYYPGXUNP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl

CL097 hydrochloride is a highly water-soluble derivative of the imidazoquinoline compound R848, also known as Resiquimod. It serves as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are crucial components of the innate immune system. These receptors are primarily involved in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. CL097 has been characterized as a preferential TLR7 agonist, demonstrating significant efficacy in activating plasmacytoid dendritic cells, which play a pivotal role in the immune response against cancer and other diseases .

The chemical formula of CL097 is C13H14N4OHClC_{13}H_{14}N_{4}O\cdot HCl, with a molecular weight of 278.74 g/mol. Its CAS number is 1026249-18-2, indicating its unique identification in chemical databases .

Such as alkylation or acylation may be employed to enhance solubility and receptor specificity.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
  • These methods ensure that CL097 retains its biological activity while being suitable for research and therapeutic applications.

    CL097 exhibits robust biological activity as a TLR7/8 agonist. In vitro studies have shown that it can effectively stimulate human and murine immune cells, resulting in enhanced production of cytokines such as interferon-alpha and various interleukins. The compound has been reported to be more potent than other TLR7/8 agonists like CL075 and Imiquimod in activating human TLR7 but less potent for human TLR8 compared to certain other compounds .

    Furthermore, CL097 has demonstrated potential therapeutic applications in oncology due to its ability to activate immune responses against tumors. Its role in enhancing plasmacytoid dendritic cell activation positions it as a candidate for cancer immunotherapy .

    CL097 has several applications primarily in immunology and oncology:

    • Cancer Therapy: As an immune modulator, it is being explored for its potential to enhance anti-tumor immunity.
    • Vaccine Adjuvant: It can be used as an adjuvant in vaccine formulations to boost immune responses.
    • Research Tool: CL097 serves as a valuable tool for studying TLR signaling pathways and their implications in various diseases, including viral infections and cancer .

    Studies involving CL097 have focused on its interactions with various immune cells and signaling pathways:

    • Toll-like Receptor Activation: Research has confirmed its ability to activate both human TLR7 and mouse TLR7 effectively, while showing limited activity on human TLR8 .
    • Cytokine Production: Interaction studies have demonstrated that CL097 induces significant cytokine production from immune cells, contributing to its role as an immunotherapeutic agent .

    These studies highlight the compound's potential in modulating immune responses and its importance in therapeutic contexts.

    Several compounds share structural similarities or biological functions with CL097. Here’s a comparison highlighting its uniqueness:

    Compound NameStructure TypePrimary ActionPotency on TLR7Potency on TLR8
    CL075ImidazoquinolineAgonistModerateHigh
    ImiquimodImidazoquinolineAgonistModerateLow
    GardiquimodImidazoquinolineAgonistModerateLow
    LoxoribineImidazoquinolineAgonistLowLow
    TL8-506Small moleculeAgonistLowHigh

    Molecular Structure and Functional Groups

    CL097 (hydrochloride) has the molecular formula C₁₃H₁₅ClN₄O and a molecular weight of 278.74 g/mol [1]. Its parent compound, 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine (C₁₃H₁₄N₄O), is modified by the addition of a hydrochloride group, enhancing solubility [1] [5]. The core structure comprises:

    • An imidazoquinoline ring system (a fused imidazole and quinoline moiety), which is critical for TLR7/8 binding.
    • An ethoxymethyl group (-CH₂-O-C₂H₅) at the 2-position of the imidazole ring, influencing receptor specificity.
    • A primary amine group (-NH₂) at the 4-position, which participates in hydrogen bonding during receptor interaction [2] [5].

    The SMILES notation ([nH]1c2c(nc1COCC)c(nc3c2cccc3)N) and InChI key (DEVCLHVFELRPIU-UHFFFAOYSA-N) confirm the spatial arrangement of these functional groups [2] [5].

    Solubility and Stability Characteristics

    CL097 (hydrochloride) exhibits moderate solubility in polar solvents:

    • DMSO: 2 mg/mL (clear solution upon warming) [2].
    • Water: Soluble, though exact solubility limits are unspecified [4].

    Stability data indicate that the compound should be stored at 2–8°C to prevent degradation, with a shelf life exceeding 1,460 days under recommended conditions [5]. The hydrochloride salt form improves stability compared to the free base, likely due to reduced hygroscopicity [1] [4].

    Structural Comparison with Related TLR Agonists

    CL097 belongs to the imidazoquinoline family of TLR agonists, sharing structural motifs with resiquimod (R848) and imiquimod. Key differences include:

    CompoundMolecular FormulaFunctional Group at 2-PositionTLR Specificity
    CL097C₁₃H₁₅ClN₄OEthoxymethyl (-CH₂-O-C₂H₅)Dual TLR7/TLR8 [5]
    ImiquimodC₁₄H₁₆N₄1-(2-Methylpropyl)TLR7-specific [2]
    ResiquimodC₁₇H₂₂N₄O₂Methoxypropyl (-CH₂-CH(CH₃)-O-CH₃)TLR7/TLR8 [6]

    The ethoxymethyl group in CL097 contributes to its dual TLR7/8 agonism, whereas imiquimod’s branched alkyl chain restricts activity to TLR7 [2] [5]. Resiquimod’s methoxypropyl side chain enhances potency but reduces solubility compared to CL097 [6].

    Research Findings and Applications

    Mechanism of TLR Activation

    CL097 activates TLR7 and TLR8 via the MyD88-dependent pathway, inducing NF-κB and interferon regulatory factors (IRFs) [5]. In dendritic cells, it upregulates IL-1β, IL-6, and IL-23, fostering Th17 cell differentiation [3]. Structural studies suggest that the imidazoquinoline core binds to TLR7/8’s hydrophobic pocket, while the ethoxymethyl group modulates receptor dimerization [5] [6].

    Synthetic Modifications and Pharmacokinetics

    Recent efforts to improve CL097’s bioavailability include conjugation with macrolides (e.g., azithromycin), which prolong systemic exposure and enhance endosomal targeting [6]. These derivatives maintain TLR7/8 agonism while delaying cytokine peak responses (e.g., IFN-α peaks at 4 hours vs. 1 hour for resiquimod) [6].

    Synthetic Pathways for CL097 Hydrochloride

    The synthesis of CL097 hydrochloride involves multiple sophisticated organic chemistry approaches that have been developed and refined over the past two decades. As a water-soluble derivative of the imidazoquinoline compound resiquimod, CL097 requires careful synthetic planning to incorporate both the core imidazoquinoline framework and the critical ethoxymethyl substituent at the C2 position [1] [2].

    The primary synthetic route for CL097 begins with the construction of the imidazoquinoline core through a multi-component pyrolysis reaction approach. This methodology typically achieves yields of 50-80% when starting from N1-substituted imidazoles in the presence of triethylamine and tetrahydrofuran as the solvent system [3] [4]. The reaction requires elevated temperatures characteristic of pyrolysis conditions and has proven particularly effective for introducing diverse N1 substituents while maintaining the structural integrity of the heterocyclic system.

    A critical step in the CL097 synthesis involves the conversion of the 5-amino group of the imidazole intermediate to the corresponding iodo derivative through a modified Sandmeyer reaction. This transformation presents significant challenges, particularly when proton-donating groups are present at the N1 position, resulting in yields typically below 20% under these conditions [3]. The reduced efficiency stems from competing side reactions that occur in the presence of protic functionalities, necessitating careful optimization of reaction parameters.

    The formation of the quinoline ring system is accomplished through Suzuki-Miyaura cross-coupling methodology, where iodoimidazole intermediates are coupled with 2-amino-4-methoxycarbonylphenylboronic acid. This approach allows for the systematic construction of the fused ring system while maintaining functional group compatibility [3]. However, the success of this coupling reaction is highly dependent on substrate solubility and steric factors, with some derivatives requiring specialized conditions or alternative ligand systems to achieve acceptable conversions.

    Alternative synthetic approaches have explored Knoevenagel condensation pathways, particularly for related imidazoquinoline derivatives. These methods involve the reaction of aldehydes with malononitrile and aromatic amines, typically conducted at temperatures ranging from 60-100°C and achieving excellent yields of 85-96% [5]. While not directly applicable to CL097 synthesis, these methodologies provide valuable insights into the reactivity patterns of the imidazoquinoline scaffold and potential optimization strategies.

    The final conversion to the hydrochloride salt form is accomplished through standard acid-base chemistry, where the free base is treated with hydrochloric acid under controlled conditions. This transformation is essential for achieving the enhanced water solubility that distinguishes CL097 from its parent compound resiquimod, enabling more convenient handling and biological evaluation [1] [2].

    Modifications at C7 Position and Impact on TLR Specificity

    The C7 position of the imidazoquinoline scaffold represents a critical site for modulating toll-like receptor selectivity and potency. Systematic structure-activity relationship studies have demonstrated that modifications at this position can dramatically alter the biological activity profile, particularly with respect to TLR7 versus TLR8 selectivity [6] [7].

    Electron-donating groups at the C7 position consistently demonstrate superior TLR7/8 agonistic activity compared to electron-withdrawing substituents. The C7-methoxy derivative exhibits remarkable potency, showing up to 100-fold greater activity than the Food and Drug Administration-approved compound imiquimod for TLR7 activation [7]. This enhancement correlates directly with the electron-releasing properties of the methoxy group, which appears to optimize the electronic configuration of the heterocyclic system for receptor binding.

    The C7-hydroxyl substituted compound represents the most potent TLR7 agonist identified in systematic screening studies, demonstrating an EC50 value of 73 nanomolar. However, this compound exhibits complete selectivity for TLR7, showing no detectable TLR8 activity even at concentrations up to 100 micromolar [6]. This selectivity profile suggests that the hydroxyl group creates specific binding interactions that favor TLR7 recognition while simultaneously disrupting TLR8 binding affinity.

    Chloro substitution at the C7 position maintains dual TLR7/8 agonistic activity while providing moderate potency enhancement compared to the unsubstituted parent compound. The electron-withdrawing nature of the chloro group appears to be well-tolerated by both receptor subtypes, suggesting that the binding pockets can accommodate modest electronic perturbations without complete loss of activity [7].

    The C7-nitrile derivative demonstrates particularly interesting selectivity characteristics, exhibiting high TLR7 selectivity with significantly reduced TLR8 activity. This selectivity switch is attributed to the strong electron-withdrawing properties of the nitrile group, which alters the charge distribution within the heterocyclic system in a manner that favors TLR7 binding while diminishing TLR8 recognition [7].

    Methyl and fluoro substitutions at the C7 position generally maintain activity profiles similar to the parent compound, indicating that small, minimally perturbing substituents do not significantly alter the fundamental binding characteristics. However, these modifications can provide valuable synthetic handles for further derivatization or serve as metabolic blocking groups [6].

    The structure-activity relationships observed for C7 modifications align with crystallographic evidence showing the proximity of the C7 position to key receptor residues, particularly phenylalanine 405 and tyrosine 353 in the TLR8 binding site. These conserved aromatic residues can engage in favorable π-π stacking interactions with appropriately substituted imidazoquinolines, explaining the enhanced activity observed with certain C7 modifications [7].

    Role of Ethoxymethyl Substituent in Agonist Activity

    The ethoxymethyl substituent at the C2 position of CL097 plays a pivotal role in determining both the compound's biological activity and its receptor selectivity profile. This structural feature represents a critical design element that distinguishes CL097 from simpler imidazoquinoline derivatives and contributes significantly to its enhanced water solubility and biological performance [1] [8].

    Crystallographic analysis of related compounds bound to the TLR8 receptor has revealed that the C2-ethoxymethyl substituent projects into a hydrophobic cavity formed by key receptor residues including tyrosine 339, tyrosine 341, glycine 369, and valine 371. This binding mode positions the ethyl portion of the ethoxymethyl group in an optimal configuration for hydrophobic interactions, while the ether oxygen atom can participate in additional binding contacts [9].

    However, the ether oxygen within the ethoxymethyl substituent can also create unfavorable electrostatic interactions under certain circumstances. Structural studies have identified potential electrostatic repulsion between the backbone carbonyl oxygen of glycine 572 and the ether oxygen of the ethoxymethyl group, which may limit the binding affinity compared to compounds lacking this ether functionality [8].

    Comparative analysis of CL097 with the related compound Hybrid-2, which lacks the ether oxygen in the C2 substituent, demonstrates the impact of this structural feature on biological activity. Hybrid-2 exhibits enhanced potency for both TLR7 and TLR8 activation compared to CL097, suggesting that the absence of the potentially unfavorable ether oxygen interaction results in improved receptor binding and activation [8].

    The ethoxymethyl substituent provides significantly enhanced activity compared to simpler alkyl chains at the C2 position. CL097 demonstrates TLR7 EC50 values in the range of 50-100 nanomolar, representing substantial improvement over compounds bearing simple methyl or propyl substituents at this position. This enhancement reflects the optimal balance between hydrophobic interactions and steric complementarity achieved by the ethoxymethyl group [1] [2].

    The role of the ethoxymethyl substituent extends beyond simple receptor binding to influence the compound's physicochemical properties. The ether functionality contributes to the enhanced water solubility that characterizes CL097, enabling convenient formulation and biological evaluation. This solubility enhancement is critical for the compound's utility as a research tool and potential therapeutic agent [1] [2].

    Structure-activity relationship studies comparing CL097 with resiquimod reveal that both compounds share the same C2-ethoxymethyl substituent, yet exhibit different activity profiles. CL097 demonstrates preferential TLR7 agonistic activity with TLR7 EC50 values of 50-100 nanomolar compared to TLR8 EC50 values of 1000-4000 nanomolar. In contrast, resiquimod shows more balanced dual TLR7/8 activity, suggesting that additional structural features beyond the C2 substituent contribute to receptor selectivity [1] [8].

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    278.0934388 g/mol

    Monoisotopic Mass

    278.0934388 g/mol

    Heavy Atom Count

    19

    Dates

    Last modified: 08-08-2024

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